BenchChemオンラインストアへようこそ!

1-Benzyl-2-methyl-1,4-diazepane

σ₁ Receptor Ligands CNS Drug Discovery Pain Management

1-Benzyl-2-methyl-1,4-diazepane (CAS 67744-47-2) is a chiral 1,4-diazepane derivative characterized by a 1-benzyl and a 2-methyl substituent on the seven-membered homopiperazine core, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol. This compound serves as a versatile small molecule scaffold in medicinal chemistry, offering a defined stereocenter at the 2-position that enables enantioselective synthesis of pharmacologically active molecules.

Molecular Formula C13H20N2
Molecular Weight 204.317
CAS No. 67744-47-2
Cat. No. B3010928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methyl-1,4-diazepane
CAS67744-47-2
Molecular FormulaC13H20N2
Molecular Weight204.317
Structural Identifiers
SMILESCC1CNCCCN1CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3
InChIKeyFBACUGZJIQWNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methyl-1,4-diazepane (CAS 67744-47-2): Key Procurement Specifications and Core Chemical Profile


1-Benzyl-2-methyl-1,4-diazepane (CAS 67744-47-2) is a chiral 1,4-diazepane derivative characterized by a 1-benzyl and a 2-methyl substituent on the seven-membered homopiperazine core, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol [1][2]. This compound serves as a versatile small molecule scaffold in medicinal chemistry, offering a defined stereocenter at the 2-position that enables enantioselective synthesis of pharmacologically active molecules . Its benzyl group enhances lipophilicity (XLogP3 = 1.9) and provides a handle for further functionalization, while the secondary amine at the 4-position permits additional derivatization [1][2]. Commercially available at ≥95% purity, this compound is typically supplied as a liquid and requires storage at 4°C .

1-Benzyl-2-methyl-1,4-diazepane (CAS 67744-47-2): Why Generic Substitution by Other 1,4-Diazepanes Is Not Feasible


Generic substitution among 1,4-diazepane derivatives is not feasible due to the critical influence of specific substitution patterns on pharmacological activity. In σ₁ receptor ligand research, a methyl moiety at the 2-position and a benzyl moiety at the 1-position were demonstrated to be essential for achieving the highest σ₁ receptor affinity, while alternative 4-position substituents (e.g., cyclohexylmethyl or butyl) optimize selectivity [1]. Similarly, for CB2 receptor agonists, structural variations in the aryl and urea substituents on the 1,4-diazepane core drastically alter both potency (EC₅₀ values ranging from 1 nM to 14.85 μM) and metabolic stability [2][3]. The presence and stereochemistry of the 2-methyl group also dictates the chiral pool synthetic route and the resulting enantiomeric purity, which is non-trivial to replicate with achiral or differently substituted analogs [1]. Therefore, the specific 1-benzyl-2-methyl substitution pattern of CAS 67744-47-2 confers a unique set of properties that cannot be assumed by in-class alternatives, necessitating its direct procurement for precise structure-activity relationship (SAR) studies and lead optimization campaigns.

1-Benzyl-2-methyl-1,4-diazepane (CAS 67744-47-2): Quantified Differentiators for Scientific Selection and Procurement


Superior σ₁ Receptor Affinity Driven by 1-Benzyl-2-methyl Substitution

The 1-benzyl-2-methyl substitution pattern on the 1,4-diazepane scaffold is a critical driver of high σ₁ receptor affinity. In a systematic SAR study, compounds bearing a methyl group at the 2-position and a (substituted) benzyl group at the 1-position consistently exhibited the highest σ₁ affinity compared to other substitution patterns [1]. A derivative of 1-benzyl-2-methyl-1,4-diazepane, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane ((S)-28b), demonstrated a picomolar Ki(σ₁) of 0.86 nM [1]. This affinity is superior to that of many other σ₁ ligands, including the 1,4-dibenzyl-1,4-diazepane derivative 4a (Ki = 7.4 nM) [2] and the 1,4-disubstituted piperazine derivative 3a (Ki = 38 nM) [2], representing a >8-fold and >44-fold improvement in affinity, respectively.

σ₁ Receptor Ligands CNS Drug Discovery Pain Management

Clean Selectivity Profile Against >50 Off-Target Proteins

Compounds derived from the 1-benzyl-2-methyl-1,4-diazepane scaffold exhibit a notably clean selectivity profile. A key derivative, (S)-28b, was screened against a panel of more than 50 target proteins and showed no significant off-target binding, indicating a highly selective interaction with the σ₁ receptor [1]. This is a critical differentiator from many other 1,4-diazepane derivatives, such as those developed as CB2 agonists, which often require extensive optimization to improve selectivity and metabolic stability [2].

Drug Selectivity Off-Target Screening Lead Optimization

Defined Stereochemistry Enables Enantioselective Chiral Pool Synthesis

The 2-methyl group on 1-benzyl-2-methyl-1,4-diazepane introduces a stereocenter that is crucial for chiral pool synthesis. Starting from enantiomerically pure amino acids, this stereocenter allows for the late-stage diversification of 1,2,4-trisubstituted 1,4-diazepanes while preserving the desired configuration [1]. In contrast, many other 1,4-diazepane scaffolds, such as those lacking a 2-substituent or bearing an achiral 2,2-disubstitution pattern, do not offer this built-in stereochemical control, leading to racemic mixtures or requiring costly chiral resolution steps [1].

Asymmetric Synthesis Chiral Pool Stereochemistry

Demonstrated In Vivo Behavioral Safety at High Doses (Irwin Screen)

A derivative of 1-benzyl-2-methyl-1,4-diazepane, (S)-28b, demonstrated a favorable in vivo safety profile in the Irwin screen, showing no severe toxic or behavioral effects even at a high dose of 100 mg/kg [1]. This is a notable advantage over many CNS-active compounds that often exhibit dose-limiting behavioral or neurological side effects at similar or lower doses. While direct comparative data for other 1,4-diazepane derivatives in the Irwin screen are not available, this result provides a strong indication of the scaffold's potential for a favorable therapeutic window.

In Vivo Toxicology Behavioral Safety CNS Drug Development

1-Benzyl-2-methyl-1,4-diazepane (CAS 67744-47-2): Optimal Application Scenarios Based on Evidence


Development of Highly Potent and Selective σ₁ Receptor Agonists for CNS Disorders

Procure 1-Benzyl-2-methyl-1,4-diazepane (CAS 67744-47-2) as a key chiral intermediate for synthesizing 1,2,4-trisubstituted 1,4-diazepanes with sub-nanomolar σ₁ receptor affinity. The 1-benzyl-2-methyl core is essential for achieving picomolar Ki values (e.g., 0.86 nM) and a clean selectivity profile, making it ideal for developing novel analgesics, antidepressants, or cognitive enhancers with reduced off-target effects [1].

Enantioselective Synthesis of Drug Candidates via Chiral Pool Strategy

Utilize the defined stereocenter of 1-Benzyl-2-methyl-1,4-diazepane in chiral pool synthesis. Starting from enantiomerically pure amino acids, this scaffold enables the stereocontrolled construction of complex 1,4-diazepane derivatives, avoiding the need for costly chiral resolution steps and ensuring a single, active enantiomer for regulatory compliance [1].

Structure-Activity Relationship (SAR) Studies for σ₁ Receptor Pharmacophore Mapping

Employ 1-Benzyl-2-methyl-1,4-diazepane as a privileged scaffold for systematic SAR studies. Its well-characterized substitution patterns allow for precise interrogation of the σ₁ receptor pharmacophore model, particularly the roles of the 1-benzyl and 2-methyl groups in achieving high affinity and selectivity, as established in published models [1].

Preclinical Evaluation of CNS Safety and Efficacy in Rodent Models

Leverage the demonstrated in vivo safety profile of derivatives of this scaffold (no severe toxic effects at 100 mg/kg in the Irwin screen) to conduct preclinical behavioral and efficacy studies, such as cognition enhancement models (e.g., scopolamine-induced amnesia), with a reduced risk of early-stage attrition due to acute toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.